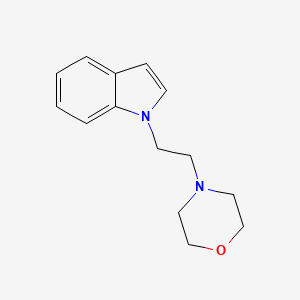
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride is a heterocyclic compound that contains a benzoxazine ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: It can undergo substitution reactions with different aryl or heteroaryl amines.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Substitution: Reactions often involve the use of sodium hydride (NaH) in N,N-dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides and substituted aryl or heteroaryl derivatives, which can be further utilized in various applications.
Scientific Research Applications
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the catalytic activity of enzymes like PARP1, leading to various biological effects . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-piperazinepropanamine
- Ofloxacin impurity F (PhEur)
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazine ring with a piperazine moiety makes it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
4-methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.3ClH/c1-15-8-9-17-13-3-2-11(10-12(13)15)16-6-4-14-5-7-16;;;/h2-3,10,14H,4-9H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWTKMVUBHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)N3CCNCC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)
![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)


![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)
![ethyl 2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2807714.png)


![1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2807719.png)
